molecular formula C17H14N2O4 B2886586 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-40-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2886586
CAS No.: 941881-40-9
M. Wt: 310.309
InChI Key: HEKCODUFRFFPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxin core (2,3-dihydro-1,4-benzodioxin-6-yl) linked via a carboxamide group to a 5-methylfuro[3,2-b]pyridine moiety. The methyl group at position 5 of the furopyridine may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-2-4-13-12(18-10)9-16(23-13)17(20)19-11-3-5-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKCODUFRFFPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and furo[3,2-b]pyridine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to form the benzodioxin ring . This intermediate is then coupled with a furo[3,2-b]pyridine derivative under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Benzodioxin-Carboxamide Backbone

The table below compares key structural and functional attributes of the target compound with its closest analogs:

Compound Name Heterocyclic System Substituents Molecular Weight Key Features/Activity Source
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Acetamide None (simple acetyl group) 194.08 Synthetic intermediate; minimal bioactivity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide Pyrrolidine Hydroxymethylphenyl 368.4 Crystallographic study; solubility modifier
3-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine Amino, 3-methoxyphenyl 433.48 Potential kinase inhibition (thiophene core)
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Benzothiophene Isopropyl, 2,3,5-trifluorophenyl Not reported Antiparasitic (heartworm treatment)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine Pyridine Dimethylaminomethyl, methoxy 391.46 Research use; unvalidated for medical applications
Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-Methyl Not reported Hypothetical enzyme modulation (furan oxygen) Synthesized analogues

Key Structural Differences and Implications

  • Heterocyclic Core: The furopyridine in the target compound offers a fused oxygen-containing heterocycle, which may improve hydrogen-bonding interactions compared to thienopyridine () or benzothiophene (). Benzodioxin vs. Benzoxazin: The benzoxazin derivative () replaces one oxygen in the dioxane ring with a nitrogen, altering electronic properties and bioavailability.
  • Substituent Effects: Methyl Group (Target Compound): Enhances lipophilicity and may reduce metabolic degradation compared to unsubstituted analogs like the acetamide ().

Functional Comparisons

  • Antihepatotoxic Activity : Flavones and coumarins with 1,4-dioxane rings () demonstrate significant hepatoprotective effects, suggesting the benzodioxin moiety itself contributes to this activity. The target compound’s furopyridine system may offer complementary mechanisms.
  • Antiparasitic Applications : The benzothiophene derivative () highlights the importance of lipophilic substituents (e.g., trifluorophenyl) for parasitic target engagement, a design consideration for the target compound.

Research Findings and Data Gaps

  • Synthetic Accessibility : Simple analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () are easily synthesized via acetylation, whereas the target compound requires more complex coupling strategies.
  • Bioactivity Data: Limited data exist for benzodioxin-carboxamide hybrids.
  • SAR Insights : The hydroxylmethyl group in ’s pyrrolidine derivative improves solubility, while electron-withdrawing groups (e.g., trifluorophenyl in ) enhance target affinity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has attracted considerable interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H14N2O4 and a molecular weight of approximately 318.30 g/mol. Its structure includes a benzodioxin ring fused with a furo[3,2-b]pyridine moiety, which is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC17H14N2O4
Molecular Weight318.30 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the preparation of intermediates such as 1,4-benzodioxane derivatives and furo[3,2-b]pyridine derivatives. The final product is obtained through acylation reactions under mild conditions using appropriate acyl chlorides and bases like triethylamine in dichloromethane (DCM) .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzodioxan derivatives possess antibacterial and antifungal properties. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. The neuroprotective mechanism may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the in vitro antimicrobial activity of various benzodioxan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL .
  • Neuroprotection : In a neuroprotection assay involving neuronal cell lines treated with neurotoxic agents, compounds structurally related to this compound showed significant protection against cell death at concentrations as low as 1 µM .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in microbial metabolism or neurodegeneration.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors or ion channels that influence neuronal excitability and survival.

Q & A

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the furopyridine core and benzodioxin substitution.
  • HRMS : Validate molecular weight and isotopic patterns.
  • IR spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups.
    For complex cases (e.g., tautomerism), 2D NMR (COSY, HSQC) or X-ray crystallography resolves ambiguities .

How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be systematically addressed?

Q. Advanced

  • Assay standardization : Replicate experiments under uniform conditions (pH, temperature, cofactors).
  • Target profiling : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzyme kinetics).
  • Structural analysis : Perform molecular docking to compare binding modes across targets (e.g., α-glucosidase vs. acetylcholinesterase) .

What strategies are recommended for studying the compound’s interaction with biological targets at the molecular level?

Q. Advanced

  • In silico modeling : Use MD simulations to explore ligand-protein dynamics (e.g., binding pocket flexibility).
  • Biophysical assays : Employ surface plasmon resonance (SPR) for real-time binding kinetics or ITC for thermodynamic profiling.
  • Mutagenesis studies : Identify critical residues in target proteins through site-directed mutagenesis .

How can researchers mitigate challenges in solubility and bioavailability during preclinical studies?

Q. Advanced

  • Salt/cocrystal screening : Improve aqueous solubility via ionic or non-ionic forms.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Nanocarrier systems : Use liposomes or polymeric nanoparticles for targeted delivery .

What statistical methods are critical for analyzing dose-response relationships in pharmacological studies?

Q. Basic

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA : Compare efficacy across concentration ranges.
    For advanced studies, Bayesian hierarchical models account for inter-experiment variability .

How do structural modifications to the benzodioxin or furopyridine moieties impact bioactivity?

Q. Advanced

  • SAR studies : Systematically replace substituents (e.g., electron-withdrawing groups on benzodioxin) and assay activity.
  • Computational QSAR : Build predictive models linking structural descriptors (e.g., logP, polar surface area) to activity .

What methodologies are used to assess metabolic stability and degradation pathways?

Q. Advanced

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS .
  • Isotope labeling : Track degradation products using 14C/3H-labeled compounds .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Chemical proteomics : Use photoaffinity probes to capture target proteins in lysates.
  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.